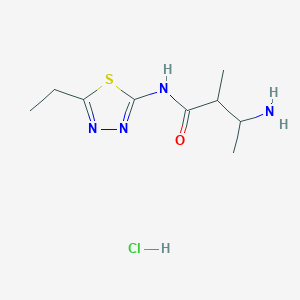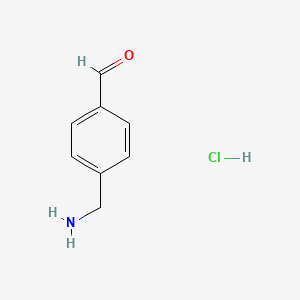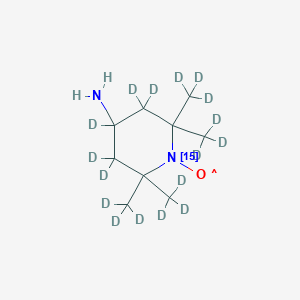
4-Amino-2,2,6,6-tetrametilpiperidina-D17, 1-15N-1-oxilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl, also known as 4-amino-TEMPO, is a member of the class of aminoxyls . It carries an amino group at position 4 and has a role as a radical scavenger, a spin label, a neuroprotective agent, and an antineoplastic agent . It is used as an additive for light and heat stability of polyamide 6 containing hindered piperidine amines and tertiary amines .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl is characterized by an aminopiperidine and a primary amino compound . The empirical formula is C9H20N2 .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl include a boiling point of 188-189 °C, a melting point of 16-18 °C, and a density of 0.912 g/mL at 25 °C . The refractive index is 1.470 .Aplicaciones Científicas De Investigación
Preservación de Objetos del Patrimonio en Papel
El compuesto se utiliza como antioxidante en la preservación de objetos del patrimonio en papel. Estabiliza papeles ácidos al neutralizar los ácidos e inhibir la degradación oxidativa, lo cual es crucial para proteger los materiales del patrimonio cultural .
Procesos de Polimerización
En la química de polímeros, este compuesto sirve como mediador/iniciador en sistemas de polimerización tanto homogéneos como heterogéneos. Su estructura permite una polimerización eficiente con una mayor velocidad de reacción, incluso a temperaturas más bajas .
Aditivo para la Estabilidad de la Poliamida
Actúa como aditivo para mejorar la estabilidad a la luz y al calor de la poliamida 6. Las aminas piperidínicas impedidas y las aminas terciarias en su estructura contribuyen a este efecto estabilizador .
Plantilla para Sales de Ammoniopiperidinio
El compuesto se utiliza como plantilla para la preparación de hidrogenofosfatos de ammoniopiperidinio, que tienen aplicaciones potenciales en varios procesos de síntesis química .
Inhibidor del Amarilleamiento para Pulpas
Como inhibidor del amarilleamiento reactivo a la fibra, se utiliza para la estabilización parcial del brillo de las pulpas blanqueadas con peróxido, lo cual es importante en la industria papelera .
Reactante para la Termoestabilidad del Aceite
En la industria alimentaria, este compuesto se utiliza como reactante para mejorar la termoestabilidad de aceites como el aceite de soya y el aceite de girasol, lo cual es significativo para mejorar su vida útil y calidad .
Safety and Hazards
4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl may be corrosive to metals and harmful if swallowed. It can cause severe skin burns and eye damage, and it is harmful to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that the compound is an intermediate in the preparation of bobbitt’s salt, an oxidant used in organic synthesis .
Mode of Action
It is known to be involved in the synthesis of bobbitt’s salt, an oxidant used in organic synthesis .
Action Environment
It is known to be a colorless oily liquid and is classified as a diamine .
Análisis Bioquímico
Biochemical Properties
4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl plays a significant role in biochemical reactions, particularly as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, leading to the oxidation of substrates. This compound’s stability and reactivity make it an essential tool for studying these biochemical processes .
Cellular Effects
The effects of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain oxidases by binding to their active sites, preventing the oxidation of substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cell death. Studies have shown that the median lethal dose (LD50) in rats is approximately 906 mg/kg, indicating the compound’s potential toxicity at high concentrations .
Metabolic Pathways
4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases, which play a crucial role in oxidation-reduction reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its impact on biochemical processes .
Transport and Distribution
Within cells and tissues, 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s distribution within biological systems and its impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its impact on biochemical reactions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2,6,6-Tetramethylpiperidine-D17", "Sodium azide (NaN3)", "Hydrogen peroxide (H2O2)", "Sodium borohydride (NaBH4)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ammonium chloride (NH4Cl)", "Deuterium oxide (D2O)", "Nitrogen-15 gas (15N2)" ], "Reaction": [ "Step 1: The starting material 2,2,6,6-Tetramethylpiperidine-D17 is reacted with sodium azide (NaN3) in anhydrous ethanol to form the corresponding azide derivative.", "Step 2: The azide derivative is then oxidized with hydrogen peroxide (H2O2) in the presence of a catalyst to form the corresponding nitroxide radical.", "Step 3: The nitroxide radical is reduced with sodium borohydride (NaBH4) to form the corresponding amine.", "Step 4: The amine is then diazotized with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.", "Step 5: The diazonium salt is then coupled with deuterium oxide (D2O) and nitrogen-15 gas (15N2) in the presence of sodium hydroxide (NaOH) and ammonium chloride (NH4Cl) to form the desired product 4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl." ] } | |
Número CAS |
97461-87-5 |
Fórmula molecular |
C9H20N2O |
Peso molecular |
190.37 g/mol |
Nombre IUPAC |
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,11+1 |
Clave InChI |
AYSOUYKQIUYGFR-MBHQPRAESA-N |
SMILES isomérico |
[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])N)[2H] |
SMILES |
CC1(CC(CC(N1[O])(C)C)N)C |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)N)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
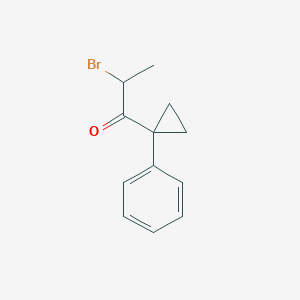
![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

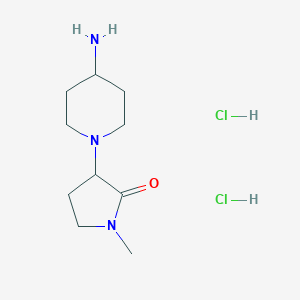


![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
